Inositol 1,4-bis(phosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

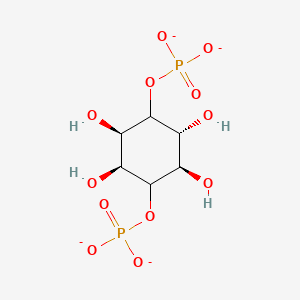

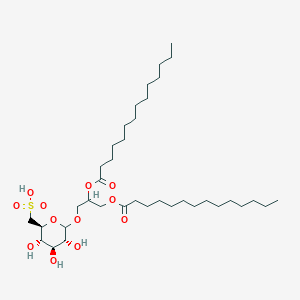

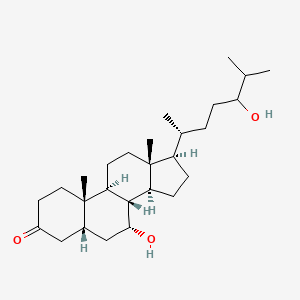

1D-myo-inositol 1,4-bisphosphate(4-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1D-myo-inositol 1,4-bisphosphate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 1D-myo-inositol 1,4-bisphosphate.

Aplicaciones Científicas De Investigación

Environmental Impact and Analytical Techniques

Inositol phosphates, including inositol 1,4-bis(phosphate), are significant in the environment, predominantly originating from plants and accumulating in soils, contributing to the organic phosphorus pool. Their role in eutrophication in aquatic environments is also notable, albeit their bioavailability and mobility are not well understood due to analytical challenges. Advanced chromatographic and electrophoresis techniques have improved the detection and understanding of these compounds in environmental samples, aiding in the elucidation of the global phosphorus cycle (Turner et al., 2002; Carlsson et al., 2001).

Role in Plant Biology

Inositol phosphates, particularly myo-inositol-1-phosphate, play crucial roles in plant biology, influencing cellular metabolism, growth control, and seed development. The myo-inositol-1-phosphate synthase gene's silencing in soybeans has demonstrated a significant impact on seed development and phytate content, highlighting the importance of inositol phosphates in plant nutrient storage and signaling pathways (Nunes et al., 2006).

Cancer Research

Inositol hexaphosphate (IP6), a related compound, exhibits a notable anticancer effect, reducing cell proliferation and enhancing malignant cell differentiation. The combination of IP6 and inositol has shown synergistic effects in cancer prevention and treatment, suggesting potential therapeutic applications. The mechanisms underlying these effects include modulation of signal transduction pathways and cell cycle arrest, highlighting the complexity and therapeutic potential of inositol phosphates in oncology (Vucenik & Shamsuddin, 2003).

Cellular Signaling and Metabolism

Inositol phosphates, particularly inositol pyrophosphates, play pivotal roles at the interface of cell signaling and metabolism, essential for cellular and organismal homeostasis. Their physicochemical properties and involvement in key biological processes, such as energy metabolism and cell signaling, underscore the multifaceted functions of these molecules in health and disease (Shears, 2018).

Propiedades

Nombre del producto |

Inositol 1,4-bis(phosphate) |

|---|---|

Fórmula molecular |

C6H10O12P2-4 |

Peso molecular |

336.08 g/mol |

Nombre IUPAC |

[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5?,6?/m1/s1 |

Clave InChI |

PELZSPZCXGTUMR-MBEOBJKWSA-J |

SMILES isomérico |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |

Sinónimos |

inositol 1,4-bis(phosphate) inositol 1,4-bis(phosphate), (D)-isomer inositol 1,4-bis(phosphate), (L)-isomer inositol 1,4-bisphosphate inositol 1,4-diphosphate myo-inositol 1,4-bisphosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)